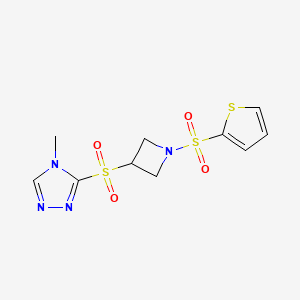

4-methyl-3-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-3-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonyl triazole derivatives, which have shown promising results in the treatment of various diseases.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Evaluation

A series of sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles have been synthesized and assessed for their antibacterial activity against several bacterial strains. These compounds, including variations like the one mentioned, have shown appreciable efficacy, highlighting the importance of structural variations in enhancing antibacterial properties. The molecular docking studies further provide insights into their possible modes of action, offering a foundation for developing new antibacterial agents (Yadav & Kaushik, 2022).

Biological Activity and Radical Scavenging Ability

Another area of research involves the one-pot synthesis of novel 1,2,3-triazole derivatives, demonstrating not only their antibacterial activity but also their free radical scavenging ability. This underscores the dual potential of such compounds in therapeutic contexts, particularly their antioxidant properties which could be beneficial in combating oxidative stress-related diseases (Sreerama et al., 2020).

Anticonvulsant and Antispastic Potential

Furthermore, the anticonvulsant profiles of certain 1,2,4-triazoles suggest they act functionally like glycine receptor agonists, with potential applications in treating spasticity. This area of research highlights the diverse therapeutic potential of triazoles, beyond their antimicrobial efficacy, suggesting a broader scope of application in neurological disorders (Kane et al., 1994).

Synthetic Applications

The synthesis of extended oxazoles from 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole using α-sulfonyl anion reactions indicates the versatility of sulfonamide and triazole-based compounds in organic synthesis. This research points towards the utility of such compounds in constructing complex organic molecules, potentially useful in various chemical synthesis and drug development processes (Patil & Luzzio, 2016).

Propiedades

IUPAC Name |

4-methyl-3-(1-thiophen-2-ylsulfonylazetidin-3-yl)sulfonyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S3/c1-13-7-11-12-10(13)20(15,16)8-5-14(6-8)21(17,18)9-3-2-4-19-9/h2-4,7-8H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCPRRSITJUIMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-4H-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709991.png)

![5-[2-(thiophen-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2709995.png)

![2-amino-7-bromo-4-[4-(tert-butyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2709996.png)

![7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2709999.png)

![4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium](/img/structure/B2710008.png)

![3-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2710013.png)